

K-604 CAS number and molecular weight

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Compound of Interest

Compound Name: K-604

Cat. No.: B1244995

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An In-depth Technical Guide to **K-604**: A Selective ACAT-1 Inhibitor

For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of **K-604**, a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT-1). This guide details its chemical properties, mechanism of action, key experimental findings, and its role in relevant signaling pathways.

Core Compound Identification

K-604 is identified by several CAS numbers and molecular weights, which typically vary based on its salt form. The most commonly cited form is the dihydrochloride salt.

Identifier	Value	Source
IUPAC Name	2-[4-[2-(Benzimidazol-2-ylthio)ethyl]piperazin-1yl]-N-[2,4-bis(methylthio)-6-methyl-3-pyridyl]acetamide dihydrochloride	[1]
Synonyms	K604, K-604 HCl, K-604 Hydrochloride	[1][2]
CAS Number	217094-32-1 (Dihydrochloride)	[1][2][3][4][5]
561023-90-3 (Free Base)	[2][6]	
Molecular Formula	C ₂₃ H ₃₀ N ₆ OS ₃ · 2HCl (Dihydrochloride)	[1]
C ₂₃ H ₃₀ N ₆ OS ₃ · 4HCl (Tetrahydrochloride)	[7][8]	
Molecular Weight	575.64 g/mol (Dihydrochloride)	[1][5]
648.6 g/mol (Tetrahydrochloride)	[7][8]	

Mechanism of Action and In Vitro Efficacy

K-604 is a highly selective inhibitor of ACAT-1, an intracellular enzyme responsible for the esterification of cholesterol. By blocking this process, **K-604** has demonstrated significant effects in various cellular models, particularly in macrophages and neuronal cells.

Quantitative Efficacy Data

The inhibitory activity and selectivity of **K-604** have been quantified in several studies.

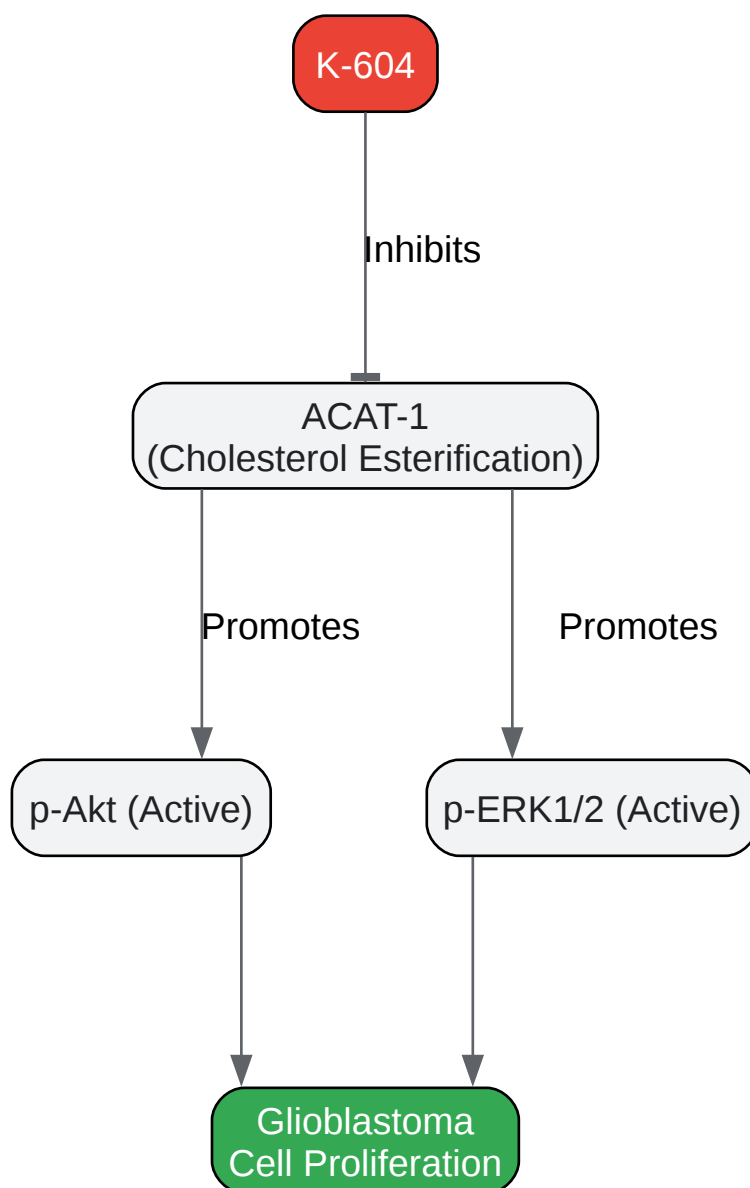
Parameter	Value	Cell/Enzyme System	Source
IC ₅₀ (ACAT-1)	0.45 μ M	Human ACAT-1	[3][8][9]
IC ₅₀ (ACAT-2)	102.85 μ M	Human ACAT-2	[3][8][9]
Selectivity Index	229-fold (ACAT-1 vs. ACAT-2)	Human ACAT enzymes	[3][9]
K _i Value	0.378 μ M	Competitive with Oleoyl-CoA	[3][9]
IC ₅₀ (Cholesterol Esterification)	68.0 nM	Human Monocyte-Derived Macrophages	[3][8][9]
IC ₅₀ (Macrophage Foam Cell Formation)	26.0 nM	J774 Macrophages	[8]

Signaling Pathways

K-604's inhibition of ACAT-1 has been shown to modulate critical cellular signaling pathways, including those involved in cell proliferation and autophagy.

1. Downregulation of Pro-Proliferative Pathways in Glioblastoma:

In U251-MG glioblastoma cells, the inhibition of ACAT-1 by **K-604** leads to a reduction in the phosphorylation, and thus the activity, of Akt and Extracellular Signal-Regulated Kinase (ERK1/2).[10][11][12] This suggests that ACAT-1 activity is upstream and supportive of these key cancer cell proliferation and survival pathways.

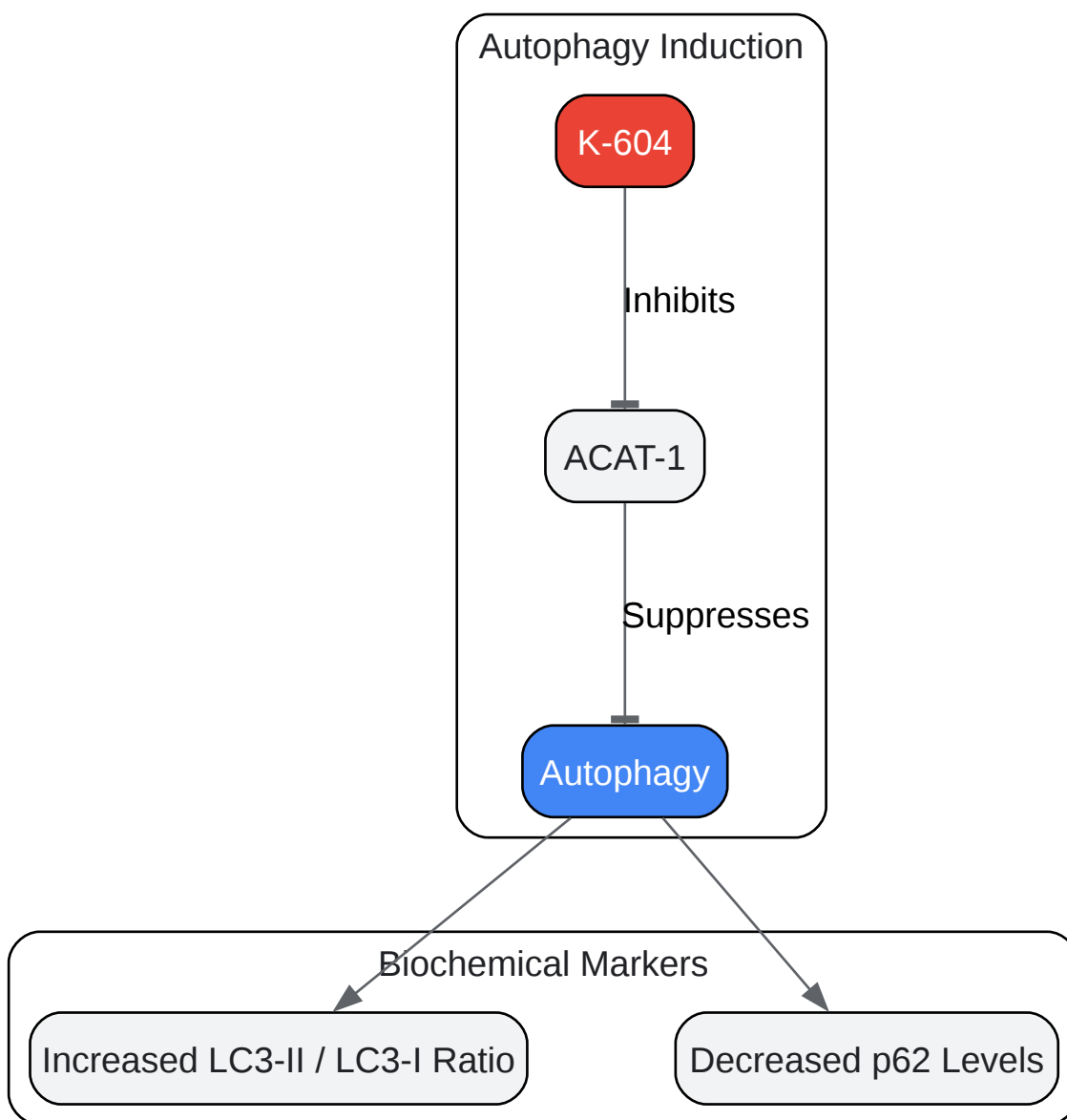


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K-604 inhibits ACAT-1, downregulating Akt and ERK pathways to suppress glioblastoma proliferation.

2. Induction of Autophagy:

In neuronal cells, **K-604** treatment has been observed to induce autophagy.[3][8] This is evidenced by an increase in the ratio of LC3-II to LC3-I, a key marker of autophagosome formation, and a decrease in the levels of p62, a protein that is degraded during the autophagic process.



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K-604 inhibits ACAT-1, leading to the induction of autophagy and changes in key markers.

Experimental Protocols Overview

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies employed in key **K-604** studies can be summarized.

In Vitro ACAT Inhibition Assay

- Objective: To determine the IC₅₀ values of **K-604** against human ACAT-1 and ACAT-2.

- Methodology:
 - Human ACAT-1 and ACAT-2 enzymes are typically expressed in and prepared from insect cells (e.g., Sf9) or CHO cells.
 - The enzyme preparation is incubated with a cholesterol substrate and a radiolabeled acyl-CoA substrate (e.g., [^{14}C]oleoyl-CoA) in the presence of varying concentrations of **K-604**.
 - The reaction produces radiolabeled cholesteryl esters, which are separated from the unreacted substrate using thin-layer chromatography (TLC).
 - The radioactivity of the cholesteryl ester spots is quantified using a scintillation counter or phosphorimager.
 - IC_{50} values are calculated by plotting the percent inhibition against the logarithm of the **K-604** concentration.[\[3\]](#)[\[9\]](#)

Cellular Cholesterol Esterification Assay

- Objective: To measure the effect of **K-604** on cholesterol esterification within living cells, such as human monocyte-derived macrophages.
- Methodology:
 - Macrophages are cultured and incubated with acetylated low-density lipoprotein (AcLDL) to load the cells with cholesterol.
 - Cells are then treated with various concentrations of **K-604**.
 - A pulse of radiolabeled oleic acid complexed to bovine serum albumin (BSA) is added to the culture medium.
 - After incubation, cellular lipids are extracted using a solvent like hexane/isopropanol.
 - The lipid extract is separated by TLC to isolate cholesteryl esters.
 - The amount of radiolabeled oleic acid incorporated into cholesteryl esters is measured to determine the rate of esterification and calculate the IC_{50} .[\[3\]](#)[\[9\]](#)

Glioblastoma Cell Proliferation (MTT) Assay

- Objective: To assess the impact of **K-604** on the viability and proliferation of glioblastoma cell lines (e.g., U251-MG).
- Methodology:
 - Glioblastoma cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are then treated with various concentrations of **K-604** or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-72 hours).
 - Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
 - Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
 - The formazan is solubilized with a solvent (e.g., DMSO or a specialized solubilizing solution).
 - The absorbance of the resulting purple solution is measured with a microplate reader at a specific wavelength (e.g., ~570 nm). The absorbance is directly proportional to the number of viable cells.[\[11\]](#)

Western Blotting for Signaling Proteins

- Objective: To detect changes in the levels and activation (phosphorylation) of proteins like Akt, ERK, LC3, and p62 following **K-604** treatment.
- Methodology:
 - Cells (e.g., N2a neuroblastoma or U251-MG glioblastoma) are treated with **K-604** for a designated time.
 - Cells are lysed to extract total proteins. Protein concentration is determined using a method like the BCA assay.

- Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-LC3, anti-p62).
- The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
- A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The light is captured on X-ray film or by a digital imager, revealing bands corresponding to the target proteins. The intensity of the bands is quantified to measure protein levels.[3]
[10]

A generalized workflow for Western Blotting analysis used to study **K-604**'s effects on proteins.

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